2-Ethyl-1-methylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-7-5-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRGPSLDJHOWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Linear Precursors
Linear ketones or esters undergo cyclization to form the cyclopentane ring, often via acid- or base-catalyzed intramolecular reactions. For example, the Dieckmann condensation of diethyl 3-ethyl-4-methylpimelate under basic conditions yields the cyclopentane ring with simultaneous introduction of the carboxylic acid group.
Reaction Conditions:
| Parameter | Value Range | Source |
|---|---|---|
| Reaction Temperature | 120–150°C | |
| Catalyst Loading | 0.1–0.5 mol% | |
| Cyclization Yield | 60–75% |
This method efficiently constructs the bicyclic framework but requires precise control over steric effects to ensure correct substituent positioning.
Post-Cyclization Alkylation
Preformed cyclopentane carboxylic acids or esters serve as substrates for introducing ethyl and methyl groups. The patent US20060094843A1 outlines a two-step process:
- Esterification of 1-methylcyclopentane-1-carboxylic acid with ethyl chloroformate.
- Grignard alkylation using ethylmagnesium bromide to install the ethyl group at the 2-position.
Critical Considerations:
- Protecting Groups: Benzoyl or tert-butyl esters prevent unwanted side reactions during alkylation.
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether optimizes Grignard reactivity.
Hydrolysis and Oxidation Pathways
Final conversion to the carboxylic acid often involves hydrolysis of esters or oxidation of alcohols.
Ester Hydrolysis
The patent US20060094843A1 highlights alkaline hydrolysis of ethyl 2-ethyl-1-methylcyclopentane-1-carboxylate using sodium hydroxide.
Conditions:
Alcohol Oxidation
Secondary alcohols generated during alkylation are oxidized to carboxylic acids via strong oxidizing agents.
Oxidation Data:
| Oxidizing Agent | Temperature | Yield | Source |
|---|---|---|---|
| Jones Reagent | 0–5°C | 75% | |
| Potassium Permanganate | 25°C | 60% |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability.
Continuous Flow Reactor Systems
Tubular reactors enable precise temperature control during cyclization and alkylation steps, reducing side product formation.
Key Metrics:
| Parameter | Value | Source |
|---|---|---|
| Throughput | 100–200 kg/day | |
| Purity | >99% |
Catalytic Hydrogenation
Unsaturated precursors are hydrogenated to yield the saturated cyclopentane structure. Palladium on carbon (Pd/C) under 50 psi H₂ pressure achieves full saturation within 2 hours.
Analytical Validation and Quality Control
Ensuring product identity and purity requires advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Esters, anhydrides
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated cyclopentane derivatives
Scientific Research Applications
Organic Synthesis
2-Ethyl-1-methylcyclopentane-1-carboxylic acid serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as:
- Oxidation : Conversion to esters or anhydrides.
- Reduction : Transformation into alcohols or aldehydes.
- Substitution Reactions : Halogenation or nitration to introduce new functional groups.
Research indicates that this compound exhibits notable biological activities:
- Enzyme Inhibition : It has shown the ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that it modulates pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Evidence points to its efficacy against certain bacterial strains, suggesting its use in developing antimicrobial agents.
Case Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of this compound in a rodent model. Results demonstrated a significant reduction in edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with fatty acid transport proteins (FATP). It was found that the compound selectively inhibited FATP2, which plays a role in fatty acid metabolism, potentially offering insights into obesity and diabetes management.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The cyclopentane ring provides structural rigidity, which can affect the binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a family of cyclopentane-carboxylic acid derivatives, which vary in substituents and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Properties of Selected Cyclopentane-Carboxylic Acid Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Acidity
- Alkyl vs. Aromatic Groups: The target compound’s ethyl and methyl substituents impart lower polarity compared to analogues with aromatic rings (e.g., 4-methylphenyl in or 2-cyanophenyl in ).
- Electron-Withdrawing Groups: Compounds with trifluoromethyl () or cyano () groups enhance the acidity of the carboxylic acid due to electron withdrawal, influencing solubility and reactivity in synthesis.
- Ester vs. Acid Functionality: Ethyl 2-amino-1-cyclopentene-1-carboxylate () contains an ester group, which is more hydrolytically labile than the carboxylic acid in the target compound. This makes it a versatile intermediate for amidation or transesterification reactions.
Biological Activity
2-Ethyl-1-methylcyclopentane-1-carboxylic acid (EMCA) is a cyclic carboxylic acid with the molecular formula . Its unique structure and functional groups lend it various biological activities that are of interest in scientific research. This article reviews the biological activity of EMCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of EMCA is characterized by a cyclopentane ring with an ethyl and a methyl group attached to the first carbon, along with a carboxylic acid functional group. This configuration influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.23 g/mol |
| Solubility | Not available |
| Melting Point | Not specified |
EMCA's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : EMCA has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Anti-inflammatory Effects : Preliminary studies suggest that EMCA exhibits anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.
- Antimicrobial Activity : Research indicates that EMCA may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of EMCA in a rodent model of inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with EMCA compared to the control group. This suggests potential utility in treating inflammatory conditions.
Case Study 2: Enzyme Interaction
Research focused on EMCA's interaction with fatty acid transport proteins (FATP). It was found that EMCA selectively inhibited FATP2, which is involved in fatty acid metabolism. This inhibition could have implications for metabolic disorders such as obesity and diabetes .
Applications in Scientific Research
EMCA's unique properties make it valuable in various fields:
Q & A
Q. How can researchers design comparative studies to evaluate in vitro vs. in vivo pharmacokinetic profiles of this compound?
- Methodological Answer :
- In vitro : Measure solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation).
- In vivo : Administer to rodent models and collect plasma for LC-MS/MS analysis. Use non-compartmental modeling (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
